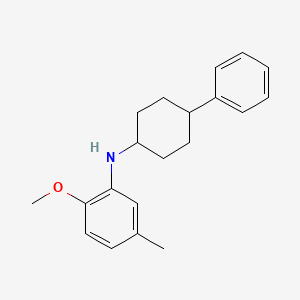
(2-methoxy-5-methylphenyl)(4-phenylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxy-5-methylphenyl)(4-phenylcyclohexyl)amine, also known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXP was first synthesized in 2010 and has gained popularity as a research chemical due to its unique pharmacological properties.
Wirkmechanismus
MXP acts as an NMDA receptor antagonist, blocking the activity of glutamate at the NMDA receptor. This results in a decrease in excitatory neurotransmission and a dissociative state. MXP also acts on other receptors such as sigma-1 and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXP has been shown to cause a range of physiological and biochemical effects. These include changes in heart rate, blood pressure, and body temperature. MXP has also been shown to cause changes in brain activity, including alterations in EEG patterns and changes in neurotransmitter levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MXP in lab experiments is its unique pharmacological profile. MXP has been shown to have dissociative and anesthetic properties, making it a useful tool for studying the central nervous system. However, one limitation of using MXP is its potential for abuse. MXP is a research chemical and is not approved for human consumption. Researchers must take precautions to ensure that MXP is used safely and responsibly.
Zukünftige Richtungen
There are several future directions for research on MXP. One area of interest is its potential therapeutic applications. MXP has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a tool for studying the NMDA receptor and its role in neurological disorders such as Alzheimer's disease and schizophrenia. Overall, MXP has the potential to be a valuable tool in scientific research and may lead to new insights into the central nervous system and its functions.
Synthesemethoden
The synthesis of MXP involves the reaction of 2-methoxy-5-methylphenol with 4-phenylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield MXP as a hydrochloride salt. This synthesis method has been well-documented in the literature and is relatively simple, making MXP easily accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
MXP has been primarily used in scientific research to study its effects on the central nervous system. It has been shown to have dissociative and anesthetic properties, similar to other arylcyclohexylamines such as ketamine and phencyclidine (PCP). MXP has also been studied for its potential therapeutic applications in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(4-phenylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-15-8-13-20(22-2)19(14-15)21-18-11-9-17(10-12-18)16-6-4-3-5-7-16/h3-8,13-14,17-18,21H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBVIWZOKCTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(4-phenylcyclohexyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)

![6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060413.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)
![methyl 4-{5-[(4-phenyl-1-azepanyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B6060430.png)
